2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one
Description
Properties
IUPAC Name |
2-ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-5-6-9(4-2)11(14)12-7-10(13)8-12/h9-10,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFQKXCRJAKZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₀H₁₉N₁O₂
- Molecular Weight : 185.27 g/mol
This compound features a hexanone backbone with an ethyl group and a hydroxyazetidine moiety, which may contribute to its biological activities.
Inhibition of Enzymatic Activity
Recent studies have highlighted the compound's role in inhibiting specific enzymes, particularly 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme is crucial in the metabolism of cortisol, and its inhibition may have significant implications for metabolic disorders.
- In vitro Studies : The compound has been shown to inhibit 11β-HSD1 activity effectively. For instance, one study reported that related compounds demonstrated IC₅₀ values ranging from 0.31 µM to 5.44 µM, indicating strong inhibitory potential against this enzyme .
| Compound | IC₅₀ (µM) | % Inhibition at 10 µM |
|---|---|---|
| This compound | TBD | TBD |
| Carbenoxolone | 0.15 | 82.82 |
| Other derivatives | 1.19 - 5.44 | 69.22 - 76.40 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : By inhibiting enzymes like 11β-HSD, the compound may alter cortisol metabolism, potentially benefiting conditions like metabolic syndrome and Cushing's disease .
- Cell Signaling Modulation : The presence of the hydroxyazetidine moiety may influence cell signaling pathways involved in proliferation and apoptosis.
Study on Metabolic Disorders
A notable study investigated the effects of compounds similar to this compound on metabolic syndrome parameters. The results indicated a reduction in cortisol levels and improvements in glucose metabolism in animal models treated with these compounds .
Clinical Implications
Given its enzyme inhibitory effects, there is potential for developing this compound into a therapeutic agent for conditions characterized by elevated cortisol levels, such as:
- Cushing's Syndrome
- Metabolic Syndrome
- Type 2 Diabetes
Comparison with Similar Compounds
α-Pyrrolidinohexanophenone (α-PHP)
- Structure : 1-Phenyl-2-(pyrrolidine-1-yl)hexan-1-one (IUPAC name) .
- Key Differences: Heterocycle: α-PHP contains a five-membered pyrrolidine ring, whereas the target compound features a smaller azetidine ring. Azetidine’s reduced ring size may increase ring strain but improve metabolic stability compared to pyrrolidine .
Physicochemical Data :
Property α-PHP 2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one (Inferred) Molecular Weight (g/mol) 245.36 ~213.3 (estimated) Water Solubility 39.83 mg/L Likely higher due to hydroxyl group
N-iP Hexedrone (1-Phenyl-2-[(propan-2-yl)amino]hexan-1-one)
- Structure: Features a hexanone backbone with a phenyl group and isopropylamine substituent .
- Key Differences :
- Aromatic vs. Heterocyclic Substituents : N-iP Hexedrone’s phenyl group contributes to lipophilicity, whereas the azetidine in the target compound may reduce logP values.
- Bioactivity : Aryl-substituted ketones like N-iP Hexedrone are often associated with stimulant effects, while azetidine derivatives are explored for diverse applications, including pharmaceuticals and organic electronics .
2-Ethyl-1-(thieno[3,4-b]thiophen-2-yl)hexan-1-one (TTEH)
- Structure: Hexanone substituted with a thienothiophene group, used in organic electronic materials .
- Key Differences: Electron-Deficient vs. Polar Substituents: TTEH’s thienothiophene moiety enhances electron-accepting properties, critical for photovoltaic applications. In contrast, the hydroxyazetidine group in the target compound may favor solubility and hydrogen bonding, making it more suitable for biological applications . Morphology: TTEH forms crystalline structures due to planarity, while the target compound’s azetidine ring could introduce conformational flexibility, affecting solid-state packing .
2-Ethyl-1-(3-fluorothieno[3,4-b]thiophen-2-yl)hexan-1-one (IN1690)
- Structure: Fluorinated thienothiophene-substituted hexanone .
- Key Differences: Halogen vs. Hydroxyl Effects: The fluorine atom in IN1690 increases electronegativity and stability, whereas the hydroxyl group in the target compound may improve biocompatibility and metabolic clearance .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one can be conceptually divided into two main stages:
- Stage 1: Preparation of the 2-ethyl-1,3-hexane diol or related intermediate through aldol condensation and subsequent hydrogenation.
- Stage 2: Introduction of the 3-hydroxyazetidin-1-yl moiety via nucleophilic substitution or amination reactions.
Preparation of 2-Ethyl-1,3-hexane Diol Intermediate
A key precursor in the synthesis is 2-ethyl-1,3-hexane diol, which can be efficiently prepared from n-butyraldehyde through an aldol condensation followed by catalytic hydrogenation. This method is well-documented and involves the following:
-
- React n-butyraldehyde with itself in the presence of an alkali metal hydroxide (e.g., potassium hydroxide) or alkali earth metal hydroxide catalyst.
- Use of a neutral phase-transfer catalyst (e.g., polyethylene glycol) significantly improves reaction control, minimizes hazardous byproducts, and increases yield.
- The reaction forms 2-ethyl-3-hydroxy-hexanal as an intermediate.
-
- The intermediate 2-ethyl-3-hydroxy-hexanal is hydrogenated using a Raney nickel catalyst.
- Conditions typically involve temperatures between 60–140 °C and pressures of 10–60 bar.
- The hydrogenation step converts the aldehyde intermediate into 2-ethyl-1,3-hexane diol with yields exceeding 50%.
-
- The product is isolated via vacuum distillation.
- The boiling point of 2-ethyl-1,3-hexane diol is approximately 100 °C at 6 mbar pressure.
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aldol condensation | n-Butyraldehyde, KOH, PEG | 40 °C, in butanol solvent | ~50 | Neutral phase-transfer catalyst improves selectivity |
| 2 | Catalytic hydrogenation | Raney nickel, H2 gas | 60–140 °C, 10–60 bar pressure | >50 | Converts hydroxyaldehyde to diol |
This two-step process is a technically simple and efficient route to the diol intermediate, which is crucial for further functionalization.
Summary Table of Preparation Methodology
| Synthetic Step | Key Reaction Type | Reagents/Catalysts | Conditions | Product/Intermediate | Yield / Notes |
|---|---|---|---|---|---|
| Aldol condensation | Base-catalyzed condensation | n-Butyraldehyde, KOH, PEG (phase-transfer catalyst) | 40 °C, butanol solvent | 2-Ethyl-3-hydroxy-hexanal (aldehyde intermediate) | ~50% yield |
| Catalytic hydrogenation | Hydrogenation | Raney nickel, H2 | 60–140 °C, 10–60 bar pressure | 2-Ethyl-1,3-hexane diol | >50% yield |
| Nucleophilic substitution / amination | Azetidine ring introduction | 3-Hydroxyazetidine, base (NaH, K2CO3) | DMF or THF, inert atmosphere | This compound | Dependent on conditions, optimized per synthesis |
Research Findings and Optimization Notes
- The use of a neutral phase-transfer catalyst in the aldol condensation step is critical for improving the selectivity and yield, reducing hazardous byproducts such as 2-ethyl-2-hexanal to below 3%.
- Catalytic hydrogenation using Raney nickel is preferred due to its efficiency and ability to fully reduce the aldehyde intermediate without over-reduction.
- The hydroxyazetidine moiety introduction requires careful control of reaction conditions to prevent ring-opening or side reactions, often necessitating mild bases and low temperatures.
- Purification by vacuum distillation and chromatographic techniques ensures high purity of the final compound.
- Yields for the overall multi-step synthesis can exceed 50%, with room for optimization depending on reagent purity, catalyst activity, and process scale.
Q & A
Q. What are the recommended experimental protocols for synthesizing 2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one, and how can reproducibility be ensured?
Methodological Answer: Synthesis should follow a stepwise approach:
Azetidine Functionalization : Introduce the 3-hydroxyazetidin-1-yl group via nucleophilic substitution or ring-opening reactions under controlled pH and temperature .
Ketone Formation : Use a Friedel-Crafts acylation or Grignard reaction to attach the hexan-1-one moiety, ensuring anhydrous conditions to avoid side reactions.
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (solvent: ethanol/water) to isolate the compound.
Characterization : Provide NMR (¹H, ¹³C), FT-IR, and HPLC data in the main manuscript. Include high-resolution mass spectrometry (HRMS) and X-ray crystallography (if available) in supporting information .
Q. Table 1: Key Characterization Data
| Technique | Expected Signals/Peaks | Purpose |
|---|---|---|
| ¹H NMR | δ 1.2–1.6 (m, 2-Ethyl chain), δ 3.8–4.2 (azetidine protons) | Confirm substitution patterns |
| FT-IR | ~1700 cm⁻¹ (C=O stretch), ~3400 cm⁻¹ (O-H stretch) | Verify ketone and hydroxyl groups |
| HPLC (RP-C18) | Retention time ~8.2 min (95% purity threshold) | Assess purity |
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?
Methodological Answer:
- Controlled Replication : Repeat synthesis and characterization under identical conditions to original studies, noting solvent grades and instrumentation calibration .
- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-Ethyl-1-(2-hydroxy-4-methylphenyl)-1-hexanone ). For example, solubility in DMSO may vary due to azetidine’s polarity versus aryl groups.
- Statistical Analysis : Report mean ± standard deviation for triplicate measurements and use differential scanning calorimetry (DSC) for precise melting point determination .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G** level to model electron density distribution. Focus on the azetidine ring’s lone pair orientation and ketone electrophilicity .
- Transition State Analysis : Use QM/MM simulations to predict activation barriers for nucleophilic attacks (e.g., by amines or thiols). Compare with experimental kinetics from stopped-flow spectrophotometry.
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate reactivity in polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., methanol) .
Q. How can researchers resolve contradictions in stability data under oxidative conditions?
Methodological Answer:
- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect radical intermediates during oxidation. For example, hydroxyl radicals may degrade the azetidine ring, while the ethylhexanone chain remains intact .
- Morphological Analysis : Compare crystalline versus amorphous forms via XRD. Crystalline structures (e.g., planar azetidine conformers) often exhibit higher oxidative stability than amorphous phases .
- Accelerated Aging Tests : Conduct stability studies at 40°C/75% RH for 6 months, monitoring degradation products via LC-MS. Correlate findings with computational degradation pathways .
Q. Table 2: Stability Parameters Under Oxidative Stress
| Condition | Degradation Pathway | Half-Life (Days) | Key Degradants |
|---|---|---|---|
| H₂O₂ (0.1 M, 25°C) | Azetidine ring cleavage | 14 | Hexanone derivatives |
| UV Light (365 nm) | Ketone photo-oxidation | 7 | Carboxylic acid byproducts |
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified azetidine substituents (e.g., 3-methoxyazetidin-1-yl) or varying alkyl chain lengths (e.g., pentan-1-one vs. heptan-1-one) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization. For example, replace the hydroxy group with a fluorophore for binding affinity studies.
- Data Integration : Use cheminformatics tools (e.g., MOE) to correlate electronic parameters (Hammett σ) with IC₅₀ values. Publish dose-response curves and statistical significance (p < 0.05) in supporting information .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
